molecular formula C8H13NO2 B1667925 Bemegride CAS No. 64-65-3

Bemegride

Cat. No.: B1667925
CAS No.: 64-65-3
M. Wt: 155.19 g/mol
InChI Key: ORRZGUBHBVWWOP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bemegride primarily targets the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound acts as an antagonist at the GABAA receptor . This means it binds to the receptor and blocks its action, thereby reducing the inhibitory effects of GABA neurotransmission. This results in an increase in neuronal excitability.

Result of Action

This compound is a central nervous system (CNS) stimulant that is used to induce convulsions in experimental animals . It has also been used as a respiratory stimulant and in the treatment of barbiturate overdose . By blocking the inhibitory action of the GABAA receptor, this compound increases neuronal excitability, which can lead to convulsions.

Biochemical Analysis

Preparation Methods

The synthesis of bemegride involves the condensation of methylethylketone with two equivalents of cyanoacetamide . The process can be rationalized by assuming an initial aldol condensation of the ketone and active methylene compound, followed by dehydration. This is followed by the conjugate addition of a second molecule of cyanoacetamide, leading to the formation of an iminonitrile intermediate. The final product, this compound, is obtained through decarboxylative hydrolysis under strongly basic conditions .

Chemical Reactions Analysis

Bemegride undergoes various chemical reactions, including:

Scientific Research Applications

Properties

IUPAC Name

4-ethyl-4-methylpiperidine-2,6-dione
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InChI

InChI=1S/C8H13NO2/c1-3-8(2)4-6(10)9-7(11)5-8/h3-5H2,1-2H3,(H,9,10,11)
Source PubChem
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InChI Key

ORRZGUBHBVWWOP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)NC(=O)C1)C
Source PubChem
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Molecular Formula

C8H13NO2
Record name BEMEGRIDE
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DSSTOX Substance ID

DTXSID0045250
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Molecular Weight

155.19 g/mol
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Physical Description

Bemegride is a white crystalline solid. Sublimes at 212 °F and 200 mm pressure. (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

64-65-3
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Melting Point

259 to 261 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Bemegride's primary mechanism of action?

A1: While initially considered a barbiturate antagonist, research suggests this compound acts as a potent central nervous system (CNS) stimulant and convulsant. [] Its action is closer to leptazol than picrotoxin, but not specifically targeting barbiturates. []

Q2: How does this compound affect the central nervous system?

A2: this compound stimulates the CNS, leading to increased neuronal activity. [, ] In animal models, this manifests as EEG changes, reduced barbiturate-induced sleep times, and at higher doses, convulsions. [, , , ]

Q3: What effects does this compound have on primary afferent depolarization?

A3: Research indicates this compound selectively and potently depresses primary afferent depolarization in the frog spinal cord. [, ] Intravenous administration of subconvulsant this compound doses rapidly depressed electrotonic dorsal root potentials, signifying reduced primary afferent depolarization. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol.

Q5: How is this compound absorbed and distributed in the body?

A5: Studies using radiolabeled this compound in animals show rapid absorption and distribution into various tissues, including the brain, muscle, fat, cerebrospinal fluid, aqueous humor, and even the fetus. [, ]

Q6: What is the primary route of this compound elimination?

A6: Approximately two-thirds of a this compound dose is excreted within 24 hours, primarily through bile, feces, and urine. [, ]

Q7: What are the limitations of this compound in treating barbiturate poisoning?

A7: this compound's narrow therapeutic window and potential for inducing adverse effects like vomiting, convulsions, and delirium [] limit its use in treating barbiturate poisoning. Additionally, its efficacy in shortening the duration of coma or hastening barbiturate elimination is not definitively established. []

Q8: What are the potential adverse effects of this compound?

A8: this compound can induce several adverse effects, including vomiting, convulsions, and delirium. [] Its narrow therapeutic index necessitates careful dose titration and monitoring for toxicity.

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